molecular formula C10H13ClN2 B167248 Tryptamine hydrochloride CAS No. 343-94-2

Tryptamine hydrochloride

Cat. No. B167248
CAS RN: 343-94-2
M. Wt: 196.67 g/mol
InChI Key: KDFBGNBTTMPNIG-UHFFFAOYSA-N
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Description

Tryptamine hydrochloride is a biogenic amine formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase . It is used as a reactant for the preparation of tryptamine derivatives as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, and indoleamine 2,3-dioxygenase inhibitors .


Synthesis Analysis

Tryptamine derivatives were synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . Another method involves the reductive alkylation of indoles with N-protected aminoethyl acetals .


Molecular Structure Analysis

Tryptamine shares its core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT). The effects of psychedelics, including those of tryptamines, are mediated by the 5-HT2A receptor .


Chemical Reactions Analysis

Tryptamines are known to be a broad class of classical or serotonergic hallucinogens. These drugs are capable of producing profound changes in sensory perception, mood, and thought in humans and act primarily as agonists of the 5-HT2A receptor .


Physical And Chemical Properties Analysis

Tryptamine hydrochloride appears as white to pale cream to pale orange crystals or powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 378.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

1. Neuropharmacological Effects

Tryptamine hydrochloride and its analogs, such as Pyrrolidino tryptamine hydrochloride (PYT HCl) and Piperidino tryptamine hydrochloride (PIT HCl), have been studied for their neuropharmacological effects. These compounds have shown to produce hallucinogenic effects via 5-HT2a receptor stimulation in mice, though they may have low abuse potential (Abiero et al., 2019).

2. Gastrointestinal Effects

Tryptamine is produced by gut bacteria and affects the gastrointestinal (GI) tract. It activates the 5-HT4 receptor in the colonic epithelium, influencing ionic flux and fluid secretion in the colon. This suggests a significant role of tryptamine in intestinal health and disease (Bhattarai et al., 2018).

3. Corrosion Inhibition

Tryptamine has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution. Studies have shown that it is an effective inhibitor, with an efficiency of around 97% at certain concentrations, making it a potential candidate for industrial applications (Lowmunkhong et al., 2010).

4. Therapeutic Potential in Multiple Sclerosis

Tryptamine has demonstrated potential as a therapeutic agent in experimental models of multiple sclerosis (MS). It has been shown to attenuate clinical signs of paralysis in mice models of MS, possibly through its action as an aryl hydrocarbon receptor agonist (Dopkins et al., 2021).

5. Biocatalytic Production

Tryptamine biosynthesis has been achieved in metabolically engineered E. coli-E. coli co-cultures. This biotechnological advancement is significant for producing tryptamine from renewable carbon substrates, highlighting its potential in industrial biosynthesis (Wang et al., 2019).

6. Metabolism and Signal Transduction

Research on tryptamine's metabolism has revealed its selective conversion to tryptophol by monoamine oxidase A, highlighting its role in neurotransmission (Yu et al., 2003). Additionally, tryptamine is implicated in vascular responses, such as vasoconstriction in rat isolated perfused mesenteric arterial beds, mediated through various signaling pathways including 5-HT2A receptors and cyclooxygenase products (Anwar et al., 2013).

7. Food Analysis

Tryptamine's presence in food items has been analyzed using techniques like square wave adsorptive stripping voltammetry, providing a method for monitoring tryptamine levels in food products (Costa et al., 2016).

Safety And Hazards

Tryptamine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation .

properties

IUPAC Name

2-(1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBGNBTTMPNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-54-1 (Parent)
Record name Tryptamine hydrochloride
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DSSTOX Substance ID

DTXSID9059836
Record name Tryptamine hydrochloride
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tryptamine hydrochloride

CAS RN

343-94-2
Record name Tryptamine hydrochloride
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Record name Tryptamine hydrochloride
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Record name Tryptamine hydrochloride
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Record name 1H-Indole-3-ethanamine, hydrochloride (1:1)
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Record name Tryptamine hydrochloride
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Record name 2-(indol-3-yl)ethylamine hydrochloride
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Record name TRYPTAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,690
Citations
A Wakahara, T Fujiwara, K Tomita - Tetrahedron Letters, 1970 - Elsevier
… With this communication we report briefly the X-ray structure analysis of tryptamine hydrochloride and compare its structure with those of the other related compounds in order to provide …
Number of citations: 11 www.sciencedirect.com
A Wakahara, T Fujiwara, K Tomita - Bulletin of the Chemical Society of …, 1973 - jlc.jst.go.jp
… In the course of studies on tryptamine hydrochloride, we found that the aminoethyl side chain of this molecule is in folded configuration.“ Extended conformation was reported in the case …
Number of citations: 24 jlc.jst.go.jp
MA Karim, WH Linnell, LK Sharp - Journal of Pharmacy and …, 1960 - Wiley Online Library
… The precipitated tryptamine hydrochloride (0.98 g.) was removed by filtration and the solvent by distillation under reduced pressure. The residue was dissolved in absolute methanol …
Number of citations: 13 onlinelibrary.wiley.com
G Reid - Australian Journal of Experimental Biology & …, 1951 - search.ebscohost.com
… The intrailermal injection in ten subjects of tryptamine hydrochloride (BDH) in concentrations up to 1/200 caused no blanching. Usually there was a slightly greater red reaction around …
Number of citations: 25 search.ebscohost.com
BB Vargaftig, JL Coignet, CJ De Vos, H Grijsen… - European Journal of …, 1971 - Elsevier
… Groups of 10 male rats, body weight 180-200 g, were injected iv with tryptamine hydrochloride, 15 mg/kg. This was followed by a stereotyped activity, consisting of slow contractions of …
Number of citations: 138 www.sciencedirect.com
DJ Dooley, RM Quock - Journal of Pharmacy and Pharmacology, 1976 - academic.oup.com
… Tryptamine hydrochloride (Regis), 5-hydroxytryptamine creatinine sulphate complex (Calbiochem), cinanserin hydrochloride (E. R. Squibb & Sons), pargyline hydrochloride (Abbot), …
Number of citations: 21 academic.oup.com
RM Quock, BG Weick - Journal of Pharmacy and Pharmacology, 1978 - Wiley Online Library
… Tryptamine hydrochloride and 5-hydroxytryptophm were purchased from Regis Chemical Company. With the exception of BOL, which was supplied in injection ampoules, all drugs …
Number of citations: 40 onlinelibrary.wiley.com
BV Clineschmidt, VJ Lotti - British Journal of Pharmacology, 1974 - Wiley Online Library
… Tryptamine hydrochloride andD L-5-hydroxytryptophan were purchasedfrom Calbiochem (Los Angeles, Calif.) and Aldrich Chemical Co. (Milwaukee, Wis.), respectively. …
Number of citations: 106 bpspubs.onlinelibrary.wiley.com
JH Gaddum - The Journal of physiology, 1953 - ncbi.nlm.nih.gov
… The drugs used included tryptamine hydrochloride, histamine acid phosphate, atropine sulphate and mepyramine maleate. Samples of synthetic 5-hydroxytryptamine creatinine …
Number of citations: 296 www.ncbi.nlm.nih.gov
JN Eble - Journal of Pharmacology and Experimental …, 1963 - Citeseer
METHODS. More than 100 chickens of either sex, and of various breeds, were used in these experiments; weights ranged from 1.4 to 3.9 kg. Birds were anesthetized with intravenous …
Number of citations: 11 citeseerx.ist.psu.edu

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